molecular formula C16H21NO2 B2415383 N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide CAS No. 2361641-31-6

N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide

Cat. No.: B2415383
CAS No.: 2361641-31-6
M. Wt: 259.349
InChI Key: NAMMZVCKXFKEGT-UHFFFAOYSA-N
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Description

“N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide” is an organic compound that belongs to the class of amides It features a phenyl group substituted with two methyl groups at the 3 and 4 positions, an oxan-4-yl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide” typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylphenylamine with oxan-4-yl prop-2-enoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product can be purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide” can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of “N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)acetamide
  • N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)butanamide

Uniqueness

“N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide” is unique due to its specific structural features, such as the presence of both the oxan-4-yl group and the prop-2-enamide moiety. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-4-16(18)17(14-7-9-19-10-8-14)15-6-5-12(2)13(3)11-15/h4-6,11,14H,1,7-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMMZVCKXFKEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CCOCC2)C(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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